 
            | REACTION_CXSMILES | [CH:1]1[CH:6]=[C:5]([Cl:7])[C:4]([NH:8][C:9]2[NH:13][CH2:12][CH2:11][N:10]=2)=[C:3]([Cl:14])[CH:2]=1.Cl.OP([O-])([O-])=O.[Ca+2].C([O-])(=O)CCCCCCCCCCCCCCCCC.[Mg+2].C([O-])(=O)CCCCCCCCCCCCCCCCC>>[CH:1]1[CH:6]=[C:5]([Cl:7])[C:4]([NH:8][C:9]2[NH:13][CH2:12][CH2:11][N:10]=2)=[C:3]([Cl:14])[CH:2]=1 |f:0.1,2.3,4.5.6| | 
| Name | |
| Quantity | 
                                                                                    0.1 mg                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    C1=CC(=C(C(=C1)Cl)NC2=NCCN2)Cl.Cl                                                                                 | 
| Name | 
                                                                                    
                                                                                                                                                                            calcium phosphate dibasic                                                                                                                                                                     | 
| Quantity | 
                                                                                    13 mg                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    OP(=O)([O-])[O-].[Ca+2]                                                                                 | 
| Name | 
                                                                                    
                                                                                                                                                                            cellulose                                                                                                                                                                     | 
| Quantity | 
                                                                                    15 mg                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles |  | 
| Name | 
                                                                                    
                                                                                                                                                                            hydroxypropyl methyl cellulose                                                                                                                                                                     | 
| Quantity | 
                                                                                    40 mg                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles |  | 
| Name | 
                                                                                    
                                                                                                                                                                            magnesium stearate                                                                                                                                                                     | 
| Quantity | 
                                                                                    0.9 mg                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    C(CCCCCCCCCCCCCCCCC)(=O)[O-].[Mg+2].C(CCCCCCCCCCCCCCCCC)(=O)[O-]                                                                                 | 
| Conditions are dynamic | 
                                                                            1                                                                         | 
| Details | 
                                                                            See reaction.notes.procedure_details.                                                                         | 
| Name | |
| Type |  | 
| Smiles | 
                                                                                    C1=CC(=C(C(=C1)Cl)NC2=NCCN2)Cl                                                                                 | 
| Source | Open Reaction Database (ORD) | 
| Description | The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |